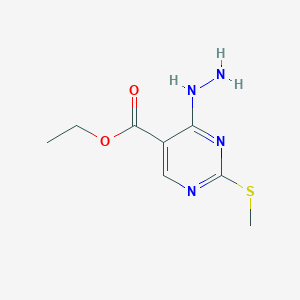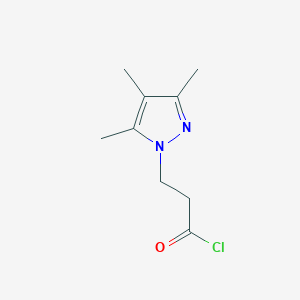
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl chloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthetic Applications and Reactivity
Pyrazoline derivatives are synthesized from pentasubstituted 2H-pyrazoles, serving as key starting materials for a variety of highly substituted pyrazolines. These compounds exhibit unique reactivity, enabling the facile synthesis of hexasubstituted cyclopropanes and serving as effective oxygen-atom transfer reagents through autoxidation processes. Such reactivity provides a route for the synthesis of 3-hydroxy-1,2-dioxolanes, highlighting the compound's potential in creating structurally unique synthetic intermediates (Baumstark, Vásquez, Mctush-Camp, 2013).
Medicinal Chemistry and Pharmacology
Pyrazoline derivatives have been extensively studied for their anticancer properties, showcasing the potential of pyrazolines in the development of new anticancer agents. These compounds are recognized for their ability to act as electron-rich nitrogen carriers, combining exciting electronic properties with potential for dynamic applications. The synthesis of pyrazoline derivatives has revealed significant biological effects, particularly in anticancer activity, making them a focal point of pharmaceutical chemistry (Ray et al., 2022).
Heterocyclic Chemistry
The chemistry of pyrazoline derivatives is also pivotal in the synthesis of other heterocyclic compounds, such as pyrazolo-imidazoles, -thiazoles, and spiropyridines. These derivatives serve as valuable building blocks for the synthesis of diverse classes of heterocyclic compounds and dyes, demonstrating the compound's importance in heterocyclic chemistry and materials science (Gomaa, Ali, 2020).
Orientations Futures
Propriétés
IUPAC Name |
3-(3,4,5-trimethylpyrazol-1-yl)propanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-6-7(2)11-12(8(6)3)5-4-9(10)13/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINHBVVXUQCUEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCC(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3087054.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,N-dimethylamine](/img/structure/B3087057.png)
![4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid](/img/structure/B3087065.png)
![4-Methoxy-3-[(5-methyl-4-nitro-1H-pyrazol-1-YL)-methyl]benzoic acid](/img/structure/B3087082.png)
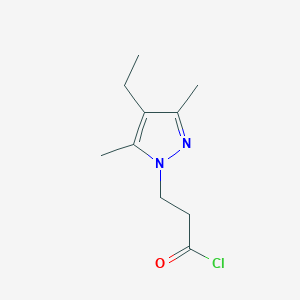
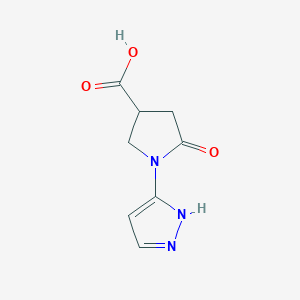
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3087101.png)
![3-[7-(difluoromethyl)-5-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B3087105.png)
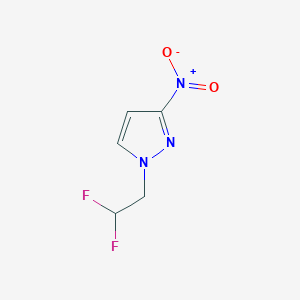
![5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid](/img/structure/B3087113.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B3087134.png)
